molecular formula C17H18N2O4 B1607404 Dibenzyl 1-methylhydrazine-1,2-dicarboxylate CAS No. 6002-83-1

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate

Cat. No.: B1607404
CAS No.: 6002-83-1
M. Wt: 314.34 g/mol
InChI Key: XKOYHHVVJGYROX-UHFFFAOYSA-N
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Description

Molecular Structure and Isomeric Configuration Analysis

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate (CAS 6002-83-1) is a hydrazine-derived compound with the molecular formula C₁₇H₁₈N₂O₄ and a molecular weight of 314.34 g/mol . Its IUPAC name, 1,2-dibenzyl-1-methylhydrazine-1,2-dicarboxylate , reflects its structural features: a methyl group at the N1 position and two benzyl ester groups at the N1 and N2 positions.

The compound’s SMILES notation (CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2) and InChIKey (XKOYHHVVJGYROX-UHFFFAOYSA-N) confirm the connectivity. The absence of stereocenters or double bonds limits its capacity for geometric or optical isomerism. However, restricted rotation around the N–N bond may lead to rotamers , as observed in related hydrazine derivatives. Computational models suggest a planar hydrazine core with benzyl groups oriented at dihedral angles of 7–12° relative to the central plane.

Structural Parameter Value
Molecular formula C₁₇H₁₈N₂O₄
Molecular weight 314.34 g/mol
Hybridization of N atoms sp³
Bond length (N–N) ~1.45 Å (calculated)

Properties

IUPAC Name

benzyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-19(17(21)23-13-15-10-6-3-7-11-15)18-16(20)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYHHVVJGYROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292299
Record name Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
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Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6002-83-1
Record name 6002-83-1
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Record name 6002-83-1
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Record name Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
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Record name DIBENZYL 1-METHYL-1,2-HYDRAZINEDICARBOXYLATE
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Preparation Methods

General Synthetic Approach

  • Starting Materials: Hydrazine or methylhydrazine derivatives and benzyl alcohol or benzyl esters.
  • Reaction Type: Nucleophilic substitution and esterification reactions under inert atmosphere to avoid oxidation.
  • Catalysts: Acidic or basic catalysts may be used to facilitate ester formation.
  • Reaction Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at moderate temperatures to control reaction rates.

Industrial Scale Considerations

  • Use of high-purity reagents and solvents.
  • Large-scale reactors with precise temperature and pressure control.
  • Purification steps such as recrystallization or chromatography to achieve high purity.
  • Quality control to verify molecular structure and purity (e.g., NMR, IR, HPLC).

Detailed Preparation Methodology

While direct literature on the exact preparation of Dibenzyl 1-methylhydrazine-1,2-dicarboxylate is limited, related hydrazine derivatives and methylhydrazine compounds provide insight into effective preparation strategies.

Methylhydrazine Preparation as a Key Intermediate

Methylhydrazine, a critical precursor, is prepared industrially via methylation of hydrazine hydrochloride with methanol in the presence of hydrazine salts as catalysts. A patented process describes this method in detail:

Step Description Conditions Yield & Notes
1 Mix hydrazine hydrochloride, methanol, water, and hydrazine sulfate catalyst in a reaction vessel. 50–100 °C, 1–4 h, 0.3–0.5 MPa pressure Methylhydrazine hydrochloride formed
2 Cool reaction mixture, separate catalyst and unreacted hydrazine hydrochloride by filtration. Room temperature Catalyst is recycled
3 Distill filtrate to remove methanol, then neutralize and purify methylhydrazine. Distillation and rectification 40% methylhydrazine solution obtained with ~80% yield

This process is notable for its mild conditions, catalyst recyclability, and high selectivity, minimizing overalkylation byproducts.

Formation of this compound

  • The methylhydrazine intermediate reacts with dibenzyl dicarboxylate or benzyl chloroformate derivatives to form the target compound.
  • The reaction involves nucleophilic attack by the methylhydrazine nitrogen on the carbonyl carbon of the benzyl ester groups.
  • Controlled stoichiometry and temperature prevent side reactions such as over-alkylation or polymerization.
  • The reaction is typically carried out in an inert atmosphere to avoid oxidation of the hydrazine moiety.

Reaction Types and Reagents

Reaction Type Reagents Conditions Notes
Methylation (to form methylhydrazine) Methanol, hydrazine hydrochloride, hydrazine sulfate catalyst 50–100 °C, 1–4 h High selectivity, catalyst recyclable
Esterification / Substitution Dibenzyl dicarboxylate or benzyl chloroformate, methylhydrazine Inert atmosphere, moderate temperature Forms this compound
Purification Recrystallization solvents, chromatography Ambient to mild heating Ensures high purity

Research Findings and Optimization

  • The presence of the methyl group on the hydrazine nitrogen influences the reactivity and selectivity of the esterification step, requiring optimized reaction times and temperatures.
  • Catalyst choice and loading in methylation significantly affect yield and byproduct formation.
  • Industrial processes favor hydrazine sulfate as a catalyst due to its lower corrosiveness and ease of recovery.
  • Reaction pressure is maintained at moderate levels (0.3–0.5 MPa) to optimize methylation without compromising equipment integrity.
  • The purification of the final compound often involves recrystallization from suitable solvents to achieve pharmaceutical-grade purity.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Remarks
Methylation temperature 50–100 °C Controlled to avoid side reactions
Reaction time 1–4 hours Depends on scale and catalyst loading
Pressure 0.3–0.5 MPa Moderate, ensures reaction efficiency
Catalyst Hydrazine sulfate (5–20% molar relative to hydrazine hydrochloride) Recyclable, less corrosive
Methanol to hydrazine hydrochloride molar ratio 2–6 Ensures complete methylation
Purification Recrystallization, distillation Removes unreacted materials and byproducts

Scientific Research Applications

Chemistry

DBMH serves as a versatile reagent in organic synthesis, acting as a precursor for more complex molecules. Its ability to participate in multiple chemical reactions, such as condensation with aldehydes or ketones to form hydrazones, highlights its utility in synthetic chemistry.

Biology

Research has indicated that DBMH interacts with various biomolecules, making it a candidate for studying enzyme interactions and metabolic pathways. Its potential biological activities include:

  • Enzyme Inhibition : Studies suggest that DBMH can inhibit urease and HIV-1 integrase, showcasing its potential as a multi-target inhibitor .
  • Antimicrobial Activity : The compound has demonstrated the ability to complex with metal ions (e.g., cobalt, nickel), which may enhance its antimicrobial properties .

Medicine

DBMH is investigated for its therapeutic properties, particularly in drug synthesis. Its role as an intermediate in the production of pharmaceuticals makes it valuable in medicinal chemistry. For example:

  • HIV Research : Molecular modeling studies have shown that DBMH can bind effectively to HIV integrase, providing a foundation for developing new antiviral agents .

Industry

In industrial applications, DBMH is utilized in the production of specialty chemicals and materials. Its unique structure allows for diverse chemical transformations that are advantageous in manufacturing processes.

Case Studies and Research Findings

StudyFocusFindings
Study on Urease InhibitionEvaluated DBMH's inhibitory capacity on ureaseDBMH showed superior inhibitory activity compared to standard inhibitors like thiourea .
HIV Integrase Docking StudiesAnalyzed DBMH's binding affinityWhile less active than leading inhibitors, it provided insights for structural modifications to enhance efficacy .
Antimicrobial Activity AssessmentInvestigated metal ion complexationDBMH exhibited significant antimicrobial capacity due to its ability to bind transition metals .

Mechanism of Action

The mechanism of action of dibenzyl 1-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydrazine Core

(a) Anti-9 and Syn-9 Derivatives
  • Structure : Dibenzyl 1-((2R,3S)-4-((tert-butyldiphenylsilyl)oxy)-1-hydroxy-3-methylbutan-2-yl)hydrazine-1,2-dicarboxylate (anti-9) vs. syn-8.
  • Synthesis : Prepared using (R)-proline (anti-9, 80% purity) and (S)-proline (syn-9, 85% purity) via α-amination or acylation.
  • Key Data :
    • Stereoselectivity: 1.0:13 (anti:syn ratio via chiral HPLC) .
    • Spectral Confirmation: Distinct $ ^1H $ NMR shifts for hydroxy and tert-butyldiphenylsilyl (TBDPS) groups.
(b) Sulfonyl-Substituted Derivatives
  • Examples :
    • Dibenzyl 1-(4-chlorophenylsulfonyl)hydrazine-1,2-dicarboxylate: Synthesized via hydrosulfonylation (HRMS m/z 477.1101) .
    • Dibenzyl 1-tosylhydrazine-1,2-dicarboxylate (3u): 80% yield; $ ^1H $ NMR shows a singlet at δ 2.43 ppm for the tosyl methyl group .
  • Impact : Sulfonyl groups enhance electrophilicity, making these derivatives reactive intermediates for nucleophilic substitutions.
(c) Cyclohexyl and Aryl Derivatives
  • Dibenzyl 1-cyclohexylhydrazine-1,2-dicarboxylate (23) :
    • 69% yield via decatungstate photocatalysis; characterized by HRMS (m/z 382.1902) .
  • Biaryl Diamine Derivatives (e.g., 3i, 3j) :
    • Substituents: tert-butoxycarbonyl (Boc), methyl, chloro, or methoxycarbonyl on biphenyl systems.
    • Enantiomeric Excess: Up to 99% ee via chiral HPLC .

Ester Group Modifications

(a) Dibenzyl vs. Diisopropyl Esters
  • Dibenzyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate (5d) :
    • 72% yield; polar THF substituent increases solubility in ethers .
  • Diisopropyl Hydrazine-1,2-dicarboxylate :
    • Lower polarity due to branched alkyl esters; used in peptide synthesis (CAS 19740-72-8) .
(b) Azodicarboxylate Analogs
  • Dibenzyl Azodicarboxylate (DBAD): Azo group replaces hydrazine; yellow crystalline solid (CAS 2449-05-0). Applications: Mitsunobu reactions, hydrogenation catalysts .

Biological Activity

Dibenzyl 1-methylhydrazine-1,2-dicarboxylate (DBM-Hydrazine) is a compound that has gained attention in medicinal and organic chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DBM-Hydrazine is characterized by the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of approximately 314.34 g/mol. The compound features a hydrazine moiety with two benzyl groups and two carboxylate functionalities, which contribute to its reactivity and potential therapeutic properties.

Property Value
Molecular FormulaC₁₅H₁₈N₂O₄
Molecular Weight314.34 g/mol
Functional GroupsBenzyl, Carboxylate, Hydrazine
SolubilityVaries with solvent

Biological Activity

Research indicates that DBM-Hydrazine exhibits several biological activities, although detailed mechanisms are not fully elucidated. Some noted activities include:

The exact mechanism of action for DBM-Hydrazine remains to be fully characterized. However, it is hypothesized that the compound may exert its effects through:

  • Electrophilic Attack : The presence of the hydrazine moiety may allow for electrophilic interactions with nucleophiles in biological systems.
  • Receptor Binding : DBM-Hydrazine could bind to specific receptors or enzymes, altering their activity and influencing metabolic pathways .

Case Studies

  • Cytotoxicity Against Tumor Cells : A study evaluated the cytotoxic effects of DBM-Hydrazine on human tumor cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that DBM-Hydrazine could inhibit specific enzymes implicated in cancer metabolism. This inhibition was dose-dependent and highlighted the compound's potential therapeutic relevance.

Synthesis and Characterization

DBM-Hydrazine can be synthesized through various methods involving hydrazines and dicarboxylic acids. Its synthesis typically follows these steps:

  • Preparation of Hydrazine Derivative : Reacting benzylhydrazine with appropriate dicarboxylic acid derivatives.
  • Purification : The product is purified using column chromatography to yield pure this compound.

Summary of Findings

  • Potential Therapeutic Applications : Ongoing research is exploring the use of DBM-Hydrazine as a scaffold for developing new therapeutic agents.
  • Environmental Considerations : The compound has been classified as an irritant and poses environmental hazards, necessitating careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Dibenzyl 1-methylhydrazine-1,2-dicarboxylate and its derivatives?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed hydrogenation (e.g., Pd/C in ethanol under H₂) for deprotection , Boc-protection strategies using Boc-anhydride , and organocatalytic routes (e.g., (R)- or (S)-proline-mediated α-amination reactions) . Purification often utilizes column chromatography (silica gel, PE/EtOAc gradients) . Key intermediates are characterized via NMR and HRMS to confirm regiochemistry and purity .

Q. How is enantiomeric purity assessed for hydrazine dicarboxylate derivatives?

  • Methodological Answer : Chiral HPLC with Daicel Chiralpak columns (e.g., IB or IC) and hexane/IPA mobile phases is standard. Retention times (e.g., tR = 5.0 min for major enantiomers) and peak integration quantify enantiomeric excess (e.g., 95:5 er) . Diastereomeric ratios (dr) are determined via ¹H NMR signal integration (e.g., multiplets at 5.92 vs. 5.81 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • ¹H/¹³C NMR : High-temperature (70°C) acetonitrile-d₃ resolves rotameric splitting and coupling constants (e.g., J = 10.4 Hz for cyclopentene protons) .
  • HRMS (ESI/Q-TOF) : Validates molecular weight with precision (±0.001 Da) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in hydrazine dicarboxylate synthesis?

  • Methodological Answer : Catalytic systems like (R)-proline (anti-9, 1:13 dr) or (S)-proline (syn-9, 85% purity) induce stereochemical control via hydrogen-bonding networks . Solvent polarity and temperature (e.g., 70°C in NMR studies) stabilize transition states, while chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) enhance steric guidance . Post-synthetic analysis via X-ray crystallography or NOESY NMR validates configurations .

Q. What strategies resolve discrepancies between experimental and computational stereochemical models?

  • Methodological Answer : Compare experimental optical rotation ([α]D²⁵ values, e.g., +58.8° in CH₂Cl₂ ) with DFT-calculated electronic circular dichroism (ECD) spectra. Discrepancies in dihedral angles or rotamer populations are addressed by variable-temperature NMR to probe dynamic effects . HRMS isotopic patterns further confirm molecular integrity .

Q. How do substituents on the hydrazine backbone influence catalytic activity in enantioselective reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro in 6c ) increase electrophilicity, enhancing reactivity in organocatalytic cycles. Steric bulk (e.g., tert-butyl in 3i ) improves enantioselectivity by restricting rotational freedom. Kinetic studies (e.g., time-dependent ee measurements) and Hammett plots correlate substituent effects with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
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Dibenzyl 1-methylhydrazine-1,2-dicarboxylate

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